N-ethyl-N-phenyl-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-ethyl-N-phenyl-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzoxadiazoles. Benzoxadiazoles are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring. This particular compound is characterized by the presence of an ethyl group and a phenyl group attached to the nitrogen atoms of the benzoxadiazole ring, along with a sulfonamide group at the 4-position. Benzoxadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of N-ethyl-N-phenyl-2,1,3-benzoxadiazole-4-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
N-ethyl-N-phenyl-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the sulfonamide group to an amine group.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfonic acids, amines, and substituted benzoxadiazoles.
Scientific Research Applications
N-ethyl-N-phenyl-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and functionalized materials.
Mechanism of Action
The mechanism of action of N-ethyl-N-phenyl-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in biological processes, leading to inhibition or activation of these targets.
Pathways Involved: It may interfere with cellular pathways such as signal transduction, apoptosis, and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
N-ethyl-N-phenyl-2,1,3-benzoxadiazole-4-sulfonamide can be compared with other benzoxadiazole derivatives:
Properties
IUPAC Name |
N-ethyl-N-phenyl-2,1,3-benzoxadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-2-17(11-7-4-3-5-8-11)21(18,19)13-10-6-9-12-14(13)16-20-15-12/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKFXFOWVRYCKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=NON=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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